molecular formula C23H25ClN2O2 B5031346 3-(4-benzyl-1-piperidinyl)-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperidinyl)-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B5031346
M. Wt: 396.9 g/mol
InChI Key: JAYVGJKBBSFMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperidinyl)-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BZPMP or BZPMPD, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BZPMPD is not fully understood, but it is thought to involve its interactions with the dopamine and serotonin receptors in the brain. These interactions may affect the release and uptake of these neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
BZPMPD has been shown to have a wide range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may lead to changes in mood, motivation, and reward processing. Additionally, BZPMPD has been shown to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BZPMPD in lab experiments is its high affinity for dopamine and serotonin receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using BZPMPD is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BZPMPD. One area of interest is the development of more selective compounds that target specific dopamine and serotonin receptor subtypes. Additionally, further studies are needed to fully understand the mechanism of action of BZPMPD and its potential applications in the treatment of neurological and psychiatric disorders. Finally, more research is needed to explore the potential side effects and safety profile of BZPMPD, particularly in the context of long-term use.

Synthesis Methods

The synthesis of BZPMPD involves a series of chemical reactions that result in the formation of the final compound. The starting materials for this synthesis include 3-chloro-4-methylbenzaldehyde, piperidine, and maleic anhydride. These materials are mixed together and heated under reflux conditions to form the intermediate product, 3-(4-benzyl-1-piperidinyl)-1-(3-chloro-4-methylphenyl)prop-2-en-1-one. This intermediate is then treated with sodium hydroxide and heated to form the final product, 3-(4-benzyl-1-piperidinyl)-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

BZPMPD has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for certain receptors in the brain, including the dopamine and serotonin receptors. As a result, it has been used in studies investigating the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-16-7-8-19(14-20(16)24)26-22(27)15-21(23(26)28)25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14,18,21H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVGJKBBSFMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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